Cas no 1396784-50-1 (N-{4-benzyl(methyl)aminobut-2-yn-1-yl}-3-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)propanamide)

N-{4-benzyl(methyl)aminobut-2-yn-1-yl}-3-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)propanamide structure
1396784-50-1 structure
商品名:N-{4-benzyl(methyl)aminobut-2-yn-1-yl}-3-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)propanamide
CAS番号:1396784-50-1
MF:C19H22N4O3
メガワット:354.402984142303
CID:6387670
PubChem ID:71792860

N-{4-benzyl(methyl)aminobut-2-yn-1-yl}-3-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)propanamide 化学的及び物理的性質

名前と識別子

    • N-{4-benzyl(methyl)aminobut-2-yn-1-yl}-3-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)propanamide
    • N-[4-[benzyl(methyl)amino]but-2-ynyl]-3-(2,4-dioxopyrimidin-1-yl)propanamide
    • AKOS024542965
    • F6244-3213
    • VU0540210-1
    • N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide
    • 1396784-50-1
    • インチ: 1S/C19H22N4O3/c1-22(15-16-7-3-2-4-8-16)12-6-5-11-20-17(24)9-13-23-14-10-18(25)21-19(23)26/h2-4,7-8,10,14H,9,11-13,15H2,1H3,(H,20,24)(H,21,25,26)
    • InChIKey: NRHMUWZBTWTZRF-UHFFFAOYSA-N
    • ほほえんだ: C(NCC#CCN(CC1=CC=CC=C1)C)(=O)CCN1C(=O)NC(=O)C=C1

計算された属性

  • せいみつぶんしりょう: 354.16919058g/mol
  • どういたいしつりょう: 354.16919058g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 26
  • 回転可能化学結合数: 7
  • 複雑さ: 611
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0
  • トポロジー分子極性表面積: 81.8Ų

N-{4-benzyl(methyl)aminobut-2-yn-1-yl}-3-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)propanamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6244-3213-25mg
N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-3-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)propanamide
1396784-50-1
25mg
$109.0 2023-09-09
Life Chemicals
F6244-3213-10μmol
N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-3-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)propanamide
1396784-50-1
10μmol
$69.0 2023-09-09
Life Chemicals
F6244-3213-3mg
N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-3-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)propanamide
1396784-50-1
3mg
$63.0 2023-09-09
Life Chemicals
F6244-3213-5mg
N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-3-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)propanamide
1396784-50-1
5mg
$69.0 2023-09-09
Life Chemicals
F6244-3213-2μmol
N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-3-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)propanamide
1396784-50-1
2μmol
$57.0 2023-09-09
Life Chemicals
F6244-3213-5μmol
N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-3-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)propanamide
1396784-50-1
5μmol
$63.0 2023-09-09
Life Chemicals
F6244-3213-1mg
N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-3-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)propanamide
1396784-50-1
1mg
$54.0 2023-09-09
Life Chemicals
F6244-3213-2mg
N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-3-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)propanamide
1396784-50-1
2mg
$59.0 2023-09-09
Life Chemicals
F6244-3213-10mg
N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-3-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)propanamide
1396784-50-1
10mg
$79.0 2023-09-09
Life Chemicals
F6244-3213-20mg
N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-3-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)propanamide
1396784-50-1
20mg
$99.0 2023-09-09

N-{4-benzyl(methyl)aminobut-2-yn-1-yl}-3-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)propanamide 関連文献

N-{4-benzyl(methyl)aminobut-2-yn-1-yl}-3-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)propanamideに関する追加情報

Professional Introduction to N-{4-benzyl(methyl)aminobut-2-yn-1-yl}-3-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)propanamide (CAS No. 1396784-50-1)

N-{4-benzyl(methyl)aminobut-2-yn-1-yl}-3-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)propanamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 1396784-50-1, represents a novel molecular entity with a complex structural framework that incorporates multiple pharmacophoric moieties. The presence of functional groups such as benzyl(methyl)amine and propargyl amide suggests potential biological activity, making it a subject of interest for further investigation in drug discovery and development.

The structural motif of N-{4-benzyl(methyl)aminobut-2-yn-1-yl}-3-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)propanamide is characterized by the integration of a propargyl group with a tetrahydropyrimidine core. The propargyl group (-C≡CH) is known to participate in various chemical reactions, including cycloaddition processes, which can be leveraged to develop new synthetic strategies. Meanwhile, the tetrahydropyrimidine scaffold is a common pharmacophore found in many bioactive molecules, often associated with properties such as kinase inhibition and anti-inflammatory effects.

In recent years, there has been growing interest in the development of small-molecule inhibitors targeting kinases and other enzymes involved in cancer progression. The compound N-{4-benzyl(methyl)aminobut-2-yn-1-yl}-3-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)propanamide has been explored as a potential lead molecule in this context. Preliminary studies have indicated that it may exhibit inhibitory activity against certain kinases by interfering with their catalytic activity or by modulating downstream signaling pathways. This aligns with the broader trend in oncology research towards the identification of novel agents that can selectively target aberrant signaling pathways in cancer cells.

The synthesis of this compound involves multiple steps that require precise control over reaction conditions to ensure high yield and purity. Key synthetic transformations include the formation of the propargyl amide linkage and the introduction of the tetrahydropyrimidine ring system. Advances in synthetic methodologies have enabled chemists to construct such complex molecules with increasing efficiency and scalability. For instance, transition-metal-catalyzed cross-coupling reactions have become indispensable tools for forming carbon-carbon bonds in the presence of sensitive functional groups.

The pharmacological evaluation of N-{4-benzyl(methyl)aminobut-2-yn-1-yl}-3-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)propanamide has revealed promising results in preclinical models. In vitro assays have demonstrated its ability to inhibit the activity of specific kinases at submicromolar concentrations. Additionally, studies using cell-based models have shown that it can induce apoptosis in cancer cell lines while exhibiting minimal toxicity towards normal cells. These findings suggest that this compound may have therapeutic potential as an anticancer agent.

The role of computational chemistry and molecular modeling has been instrumental in understanding the mechanism of action of this compound. By employing techniques such as docking studies and molecular dynamics simulations, researchers can gain insights into how the molecule interacts with its target proteins at an atomic level. This information is crucial for optimizing its structure to enhance potency and selectivity while minimizing off-target effects.

Recent advances in drug delivery systems have also opened new avenues for exploring the therapeutic applications of N-{4-benzyl(methyl)aminobut-2-yn-1-ylyl}-3-(2,4-dioxo-l,l,l-trahydro-pyrimidin-l)-propa-namide. Nanoparticle-based formulations and prodrugs have been investigated as means to improve bioavailability and targeted delivery to tumor tissues. Such innovations could enhance the efficacy of this compound while reducing systemic side effects.

The regulatory landscape for novel pharmaceutical compounds like N-{4-benzyl(methyl)aminobut-l--yn-l--ylyl}-3-(Z,dioxa-l,l,l-trahydro-pyrimidin-l)-propa-namide is stringent but well-established. Regulatory agencies require comprehensive data on safety and efficacy before approving new drugs for clinical use. Researchers must navigate through rigorous preclinical testing and clinical trials to demonstrate that their compounds are both safe and effective for patients suffering from various diseases.

In conclusion,N-{4-benzyl(methyl)-aminobut-z--yn-l--ylyl}-3-(Z,dioxa-l,l,l-trahydro-pyrimidin-l)-propa-namide represents a promising candidate for further development as a therapeutic agent。 Its unique structural features, combined with preliminary evidence of biological activity, make it an attractive target for future research。 As our understanding of disease mechanisms continues to evolve, compounds like this one will play an increasingly important role in shaping the future of medicine。

おすすめ記事

推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
Handan Zechi Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD